8-Aminoquinoline N-Oxide

Vue d'ensemble

Description

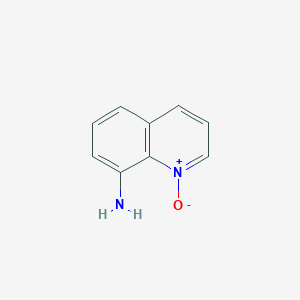

8-Aminoquinoline N-Oxide is a nitrogen-containing heterocyclic compound derived from quinoline. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features an amino group at the 8th position and an N-oxide functional group, which significantly influences its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline N-Oxide typically involves the oxidation of 8-aminoquinoline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Analyse Des Réactions Chimiques

Nickel-Catalyzed C(sp3)–H Functionalization

One of the prominent reactions involving 8-aminoquinoline N-oxide is its participation in nickel-catalyzed C(sp3)–H arylation. This reaction utilizes the directing ability of the aminoquinoline moiety to facilitate the functionalization of sp³ carbon atoms.

-

Mechanism Overview : The process involves the formation of a nickel complex through coordination with the nitrogen atom of the amino group, followed by C–H activation. A study found that using sodium carbonate as a base was detrimental to the reaction efficiency, while sodium tert-butoxide provided improved catalytic turnover under milder conditions .

-

Key Findings :

-

The reaction proceeds through paramagnetic nickel(II) intermediates.

-

The deprotonation step was identified as rate-determining, contrary to previous assumptions regarding C–H activation.

-

| Base Used | Reaction Efficiency | Notes |

|---|---|---|

| Sodium Carbonate | Low | Forms off-cycle resting state |

| Sodium tert-Butoxide | High | Enhanced catalytic performance |

Oxygenative Cleavage of C–N Bonds

Another significant reaction involving 8-aminoquinoline derivatives is the oxygenative cleavage of inert C–N bonds. This reaction occurs under mild conditions and is notable for its atom-economical nature.

-

Mechanism Overview : The cleavage involves an oxygenative process that results in the migration of amines, yielding valuable products without requiring additional reagents like N-oxides.

-

Research Insights : The reaction has been shown to proceed effectively in water at room temperature, making it an environmentally friendly alternative for C–N bond activation .

Table 2: Characteristics of Oxygenative Cleavage Reaction

| Condition | Temperature | Solvent | Yield |

|---|---|---|---|

| Room Temperature | Ambient | Water | Scalable to gram level |

Applications De Recherche Scientifique

Antimalarial Activity

8-Aminoquinoline derivatives have been extensively studied for their antimalarial properties. These compounds exhibit activity against various Plasmodium species, including P. vivax, P. ovale, and P. falciparum. The mechanism of action involves the formation of reactive metabolites that induce oxidative stress in malaria parasites.

Case Study: Metal Complexes of 8-Aminoquinoline

A study investigated the antimalarial efficacy of metal complexes derived from 8-aminoquinoline and uracil derivatives. The results indicated that these complexes demonstrated significant activity against chloroquine-resistant P. falciparum strains, with IC50 values ranging from 100 to 1000 µg/mL. Notably, copper complexes exhibited enhanced antimicrobial properties against Gram-negative bacteria, highlighting their potential as dual-action agents .

| Compound Type | Antimalarial Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 8-Aminoquinoline Derivatives | 100-1000 µg/mL | Moderate |

| Copper Complexes | 100-1000 µg/mL | Effective |

Neuroprotective Effects

Recent research has identified 8-aminoquinoline-based metal complexes as promising candidates for neuroprotection. These compounds have shown potential in attenuating oxidative damage associated with neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

In vitro studies on human neuroblastoma cells treated with hydrogen peroxide revealed that these metal complexes restored cell viability and reduced apoptosis. They achieved this by activating the SIRT1/FOXO3a signaling pathway, which is crucial for maintaining mitochondrial function and antioxidant defenses .

| Compound Type | Effect on Cell Viability | Mechanism of Action |

|---|---|---|

| 8-Aminoquinoline-Copper Complexes | Significant Restoration | SIRT1 Activation |

Anticancer Properties

The anticancer potential of 8-aminoquinoline derivatives has been explored, revealing their ability to induce apoptosis in various cancer cell lines. The compounds exert their effects through multiple mechanisms, including oxidative stress induction and inhibition of key metabolic pathways.

Case Study: Anticancer Activity

Research has shown that modifications to the chemical structure of 8-aminoquinoline can enhance its cytotoxic effects while reducing toxicity in normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

| Compound Type | Cancer Cell Line Tested | Observed Effect |

|---|---|---|

| Modified 8-Aminoquinolines | Various (e.g., HeLa) | Induction of Apoptosis |

Material Science Applications

Beyond biological applications, 8-aminoquinoline derivatives are utilized in material science, particularly in the development of photocages and sensors due to their photochemical properties.

Case Study: Photocage Development

Innovative studies have led to the synthesis of 8-aminoquinoline photocages that demonstrate high photolysis efficiency under UV light, making them suitable for controlled release applications in drug delivery systems .

| Application | Photocage Efficiency | Potential Uses |

|---|---|---|

| Drug Delivery Systems | High | Targeted Therapy |

Mécanisme D'action

The mechanism of action of 8-Aminoquinoline N-Oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress levels. In biological systems, it may target enzymes involved in oxidative stress pathways, thereby exerting cytoprotective effects.

Comparaison Avec Des Composés Similaires

8-Aminoquinoline: The parent compound without the N-oxide group.

Primaquine: An antimalarial drug with a similar quinoline structure.

Tafenoquine: Another antimalarial drug with structural similarities.

Uniqueness: 8-Aminoquinoline N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a redox-active compound, making it valuable in various research applications.

Activité Biologique

8-Aminoquinoline N-Oxide (8-AQNO) is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of 8-AQNO, including its mechanisms of action, therapeutic potential, and relevant case studies.

8-AQNO is a derivative of 8-aminoquinoline, characterized by the presence of a nitrogen oxide functional group. Its chemical formula is and it possesses unique properties that contribute to its biological activity. The structural modifications in aminoquinolines, particularly the introduction of the N-oxide group, enhance their pharmacological profiles.

The biological activity of 8-AQNO is primarily attributed to its ability to interact with various biological targets:

- Antimalarial Activity : 8-AQNO and its derivatives have shown significant activity against Plasmodium species, the causative agents of malaria. The mechanism involves the generation of reactive oxygen species (ROS) and oxidative stress in erythrocytes, leading to the inhibition of parasite growth .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against Gram-negative bacteria such as Pseudomonas shigelloides and Shigella dysenteriae. This activity is enhanced when 8-AQNO is complexed with transition metals like copper .

- Neuroprotective Effects : Recent studies indicate that 8-AQNO-based metal complexes can protect neuronal cells from oxidative damage. They activate the SIRT1/FOXO3a signaling pathway, which plays a crucial role in cellular stress responses .

Therapeutic Applications

The diverse biological activities of 8-AQNO position it as a promising candidate for various therapeutic applications:

- Antimalarial Drugs : Given its efficacy against malaria, 8-AQNO can be developed into novel antimalarial agents. Its metal complexes have shown improved potency compared to unmodified compounds .

- Neurodegenerative Diseases : The neuroprotective properties make 8-AQNO a potential lead compound for treating conditions like Alzheimer's disease. Its ability to chelate metal ions and inhibit amyloid-beta aggregation highlights its multifunctional capabilities .

- Anticancer Activity : Some studies suggest that derivatives of 8-AQNO may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-AQNO and its derivatives:

Propriétés

IUPAC Name |

1-oxidoquinolin-1-ium-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLDXAYDSGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344169 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92339-84-9 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.